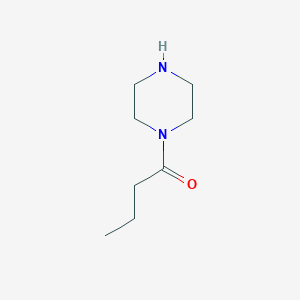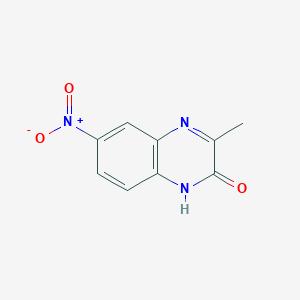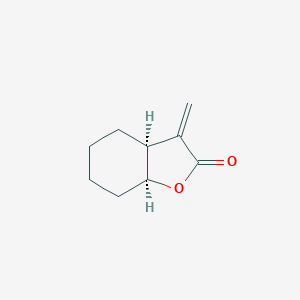
(3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of interesting properties that make it a valuable tool for investigating a range of biological processes. In
Wirkmechanismus
The mechanism of action of ((3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one is not fully understood, but it is believed to involve the modulation of neurotransmitter release. This compound has been found to interact with a range of receptors in the nervous system, including serotonin and dopamine receptors.
Biochemical and Physiological Effects:
(this compound)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one has been found to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter release, this compound has been found to have anti-inflammatory properties and to be a potent antioxidant. It has also been shown to have a protective effect on neurons, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one in lab experiments is its ability to modulate neurotransmitter release. This makes it a valuable tool for investigating the role of neurotransmitters in a range of physiological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving ((3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one. One area of interest is in the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to have a protective effect on neurons, which may make it a valuable tool for developing new treatments. Another area of interest is in the study of the role of neurotransmitters in mood regulation and mental health. (this compound)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one has been found to modulate neurotransmitter release, which may have implications for the treatment of mood disorders such as depression and anxiety. Overall, (this compound)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one is a valuable tool for investigating a range of biological processes, and its potential applications in scientific research are wide-ranging.
Synthesemethoden
((3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one can be synthesized using a variety of methods. One common method involves the condensation of 3-methyl-2-cyclohexen-1-one with 1,3-cyclohexanedione in the presence of a base such as sodium hydroxide. This reaction produces (this compound)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one as the major product.
Wissenschaftliche Forschungsanwendungen
((3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one has been used in a variety of scientific research applications. One area of interest is in the study of the nervous system. This compound has been found to have an effect on the release of neurotransmitters such as dopamine and serotonin, which are involved in a range of physiological processes including mood regulation and motor control.
Eigenschaften
CAS-Nummer |
16822-06-3 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
(3aS,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C9H12O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h7-8H,1-5H2/t7-,8-/m0/s1 |
InChI-Schlüssel |
JZULHXPIDKRFAY-YUMQZZPRSA-N |
Isomerische SMILES |
C=C1[C@@H]2CCCC[C@@H]2OC1=O |
SMILES |
C=C1C2CCCCC2OC1=O |
Kanonische SMILES |
C=C1C2CCCCC2OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



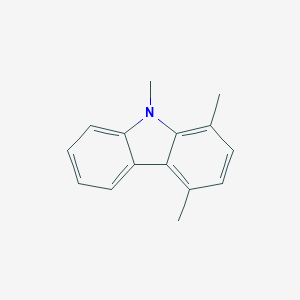
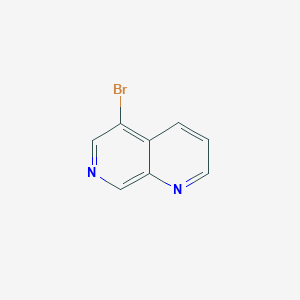




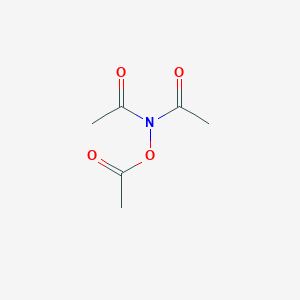


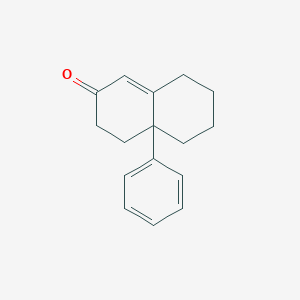
![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)

